molecular formula C16H21FO B12604727 1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one CAS No. 643752-48-1

1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one

Cat. No.: B12604727
CAS No.: 643752-48-1
M. Wt: 248.33 g/mol
InChI Key: LGWFPKUHJVIJQJ-UHFFFAOYSA-N
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Description

1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one is an organic compound characterized by its unique structure, which includes an ethylcyclohexyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one typically involves the reaction of 4-ethylcyclohexylbenzene with fluorinating agents under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal fluoride, at elevated temperatures to ensure the incorporation of the fluorine atom into the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often require reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-one
  • 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

Comparison: 1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one is unique due to its specific substitution pattern and the presence of both an ethylcyclohexyl group and a fluorophenyl group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications compared to its analogs.

Properties

CAS No.

643752-48-1

Molecular Formula

C16H21FO

Molecular Weight

248.33 g/mol

IUPAC Name

1-[4-(4-ethylcyclohexyl)-2-fluorophenyl]ethanone

InChI

InChI=1S/C16H21FO/c1-3-12-4-6-13(7-5-12)14-8-9-15(11(2)18)16(17)10-14/h8-10,12-13H,3-7H2,1-2H3

InChI Key

LGWFPKUHJVIJQJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2=CC(=C(C=C2)C(=O)C)F

Origin of Product

United States

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